4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile
Overview
Description
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile is an organic compound with the molecular formula C10H7BrF3NO It is a derivative of benzonitrile, featuring a bromine atom at the 4-position and a trifluoropropoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3,3,3-trifluoropropanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol displaces the bromine atom on the benzonitrile ring. Common bases used in this reaction include potassium carbonate or sodium hydride, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The trifluoropropoxy group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents like DMF or DMSO.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile depends on its specific application. In biochemical contexts, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites on the enzyme. The trifluoropropoxy group can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzonitrile: Lacks the trifluoropropoxy group, making it less versatile in certain chemical reactions.
2-Bromo-3,3,3-trifluoropropene: Contains a bromine atom and a trifluoropropene group but lacks the nitrile functionality, leading to different reactivity and applications.
Uniqueness
4-Bromo-2-(3,3,3-trifluoropropoxy)benzonitrile is unique due to the presence of both a bromine atom and a trifluoropropoxy group, which confer distinct chemical properties. The trifluoropropoxy group enhances the compound’s lipophilicity and electron-withdrawing capacity, making it valuable in the synthesis of fluorinated organic molecules and in applications requiring high binding affinity and specificity.
Properties
IUPAC Name |
4-bromo-2-(3,3,3-trifluoropropoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-8-2-1-7(6-15)9(5-8)16-4-3-10(12,13)14/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYSMFNCXKWRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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